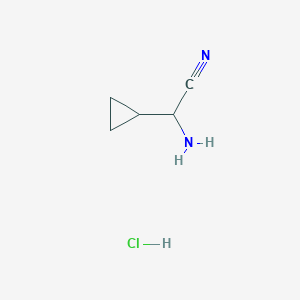

2-Amino-2-cyclopropylacetonitrile hydrochloride

Description

Properties

IUPAC Name |

2-amino-2-cyclopropylacetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c6-3-5(7)4-1-2-4;/h4-5H,1-2,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKSATAZLNMPPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381241-00-5 | |

| Record name | 2-amino-2-cyclopropylacetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclopropylacetonitrile hydrochloride involves the reaction of cyclopropylacetonitrile with ammonia in the presence of hydrochloric acid. The reaction conditions typically include a controlled temperature environment to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for 2-Amino-2-cyclopropylacetonitrile hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to handle the increased volume and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclopropylacetonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylacetonitrile derivatives, while reduction could produce cyclopropylamine derivatives .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been explored for its potential as an intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the development of leukotriene receptor antagonists, which are crucial for treating conditions such as asthma and allergic reactions. These antagonists work by inhibiting the cysteinyl leukotriene receptor, thus reducing inflammation and bronchoconstriction associated with respiratory conditions .

Synthesis of Derivatives

Research indicates that 2-amino-2-cyclopropylacetonitrile hydrochloride can be utilized to synthesize derivatives that exhibit anti-inflammatory properties. For instance, derivatives of cyclopropylacetic acid have been shown to possess significant bioactivity, making them suitable candidates for further pharmacological studies .

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. It serves as a substrate or inhibitor in assays designed to evaluate the activity of specific enzymes involved in metabolic pathways relevant to disease states . This application is particularly relevant in drug discovery processes where understanding enzyme interactions is critical.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclopropylacetonitrile hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The exact pathways and targets are subjects of ongoing research, but it is known to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Positional Isomerism and Reactivity

- Nitrogen Substituent Position: In 2-amino-2-cyclopropylacetonitrile hydrochloride, the amino and nitrile groups are co-located on the same carbon, creating a sterically crowded environment. This configuration may limit nucleophilic attack compared to 3-amino-3-cyclopropylpropanenitrile hydrochloride, where the nitrile is on a terminal carbon, enhancing reactivity in alkylation or cycloaddition reactions . 2-(Cyclopropylamino)propanenitrile hydrochloride features a secondary amine linked to the cyclopropane, reducing steric hindrance and enabling broader use in coupling reactions .

Functional Group Impact

- Hydroxyl vs. Nitrile Groups: (R)-2-Amino-2-cyclopropylethanol hydrochloride replaces the nitrile with a hydroxyl group, increasing polarity and hydrogen-bonding capacity. This makes it suitable for aqueous-phase reactions or as a chiral building block in bioactive molecules .

- Carboxylic Acid vs. Nitrile: [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride introduces a carboxylic acid group, enabling ionic interactions and salt formation. This property is critical for improving drug solubility and bioavailability .

Stereochemical Considerations

- Chiral Centers: Compounds like (R)-2-amino-2-cyclopropylethanol hydrochloride possess a defined stereocenter, making them valuable in enantioselective synthesis. In contrast, non-chiral analogs (e.g., 2-amino-2-cyclopropylacetonitrile hydrochloride) are more versatile in non-stereospecific reactions .

Biological Activity

2-Amino-2-cyclopropylacetonitrile hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C5H8ClN

- Molecular Weight : 133.57 g/mol

- CAS Number : 381241-00-5

The biological activity of 2-Amino-2-cyclopropylacetonitrile hydrochloride is primarily attributed to its interactions with various biomolecules, particularly enzymes and receptors. Research indicates that it may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for therapeutic applications.

Key Interactions:

- Enzyme Inhibition : The compound has shown potential as a cathepsin inhibitor, which is significant for therapeutic strategies against diseases like cancer and certain infections .

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic benefits in treating neurodegenerative diseases.

Biological Activity

Numerous studies have evaluated the biological activity of 2-Amino-2-cyclopropylacetonitrile hydrochloride, highlighting its effects in various contexts.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. For example, it has shown effectiveness against certain strains of bacteria and fungi, suggesting its potential use in developing new antimicrobial therapies.

Antiparasitic Activity

Research has indicated that 2-Amino-2-cyclopropylacetonitrile hydrochloride possesses antiparasitic activity. Notably, it has been studied for its efficacy against Leishmania species, which cause visceral leishmaniasis. In vivo studies in animal models have shown promising results regarding its ability to reduce parasite burden significantly .

Case Studies

-

Study on Antiparasitic Effects :

- A study investigated the effects of 2-Amino-2-cyclopropylacetonitrile hydrochloride on Leishmania infantum. The compound was administered at varying doses, revealing a dose-dependent reduction in parasite load in infected hamsters. The results indicated an IC50 value suggesting significant potency against the parasite .

-

Enzyme Inhibition Study :

- Another research focused on the compound's role as a cathepsin inhibitor. The study employed biochemical assays to measure enzyme activity in the presence of the compound, demonstrating a substantial inhibition rate compared to control groups. This finding supports the hypothesis that the compound can modulate critical metabolic pathways relevant to disease progression .

Comparative Analysis

To understand the unique properties of 2-Amino-2-cyclopropylacetonitrile hydrochloride, it is beneficial to compare it with similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclopropylamine | Lacks nitrile group | Moderate neuroactivity |

| Cyclopropylacetonitrile | Lacks amino group | Limited antimicrobial activity |

| 2-Aminoacetonitrile | Lacks cyclopropyl group | Low potency against parasites |

| 2-Amino-2-cyclopropylacetonitrile hydrochloride | Contains both cyclopropyl and nitrile groups | Significant antimicrobial and antiparasitic activity |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-Amino-2-cyclopropylacetonitrile hydrochloride, and how can reaction parameters be optimized?

- Answer : The compound is typically synthesized via nucleophilic substitution or Strecker-type reactions. For example, cyclopropane carbonyl precursors react with ammonia under acidic conditions, followed by nitrile group introduction. Key optimizations include maintaining low temperatures (0–5°C) to suppress side reactions and using HCl for hydrochlorination. Purification via recrystallization from ethanol/ether mixtures improves yield and purity .

Q. What spectroscopic techniques are most effective for characterizing 2-Amino-2-cyclopropylacetonitrile hydrochloride, and what key signals should researchers expect?

- Answer : Use ¹H NMR (cyclopropyl protons: δ 1.0–1.5 ppm), ¹³C NMR (nitrile carbon: δ 115–120 ppm), and IR (C≡N stretch: ~2240 cm⁻¹). ESI+ mass spectrometry should show [M+H]⁺ at m/z 139.05 (C₅H₈N₂·Cl). Cross-reference with CRC Handbook data for analogous nitriles .

Q. What chromatographic methods are suitable for purifying this compound?

- Answer : Reverse-phase HPLC with a C18 column and mobile phase (acetonitrile/water + 0.1% TFA) is effective. A gradient of 5–50% acetonitrile over 20 minutes resolves impurities. Confirm purity via ≥95% HPLC peak area .

Q. What safety protocols are critical during handling?

- Answer : Use PPE (gloves, goggles) and work in a fume hood to mitigate HCl exposure. Neutralize spills with sodium bicarbonate. Dispose per 40 CFR Part 261 regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., InChI-derived properties) and experimental data?

- Answer : Validate using X-ray crystallography for structural confirmation and 2D NMR (COSY, HSQC) to clarify cyclopropane-induced electronic effects. Adjust density functional theory (DFT) models (e.g., B3LYP/6-31G*) to account for ring strain and solvation .

Q. What strategies improve the compound’s stability during long-term storage?

- Answer : Store under argon at -20°C in moisture-free containers. Lyophilize if aqueous solutions are unavoidable. Monitor degradation (e.g., nitrile hydrolysis) via periodic HPLC .

Q. How can structure-activity relationship (SAR) studies elucidate the cyclopropyl moiety’s role in biological activity?

- Answer : Synthesize analogs with substituents (methyl, ethyl, propyl) on the cyclopropane ring. Assess enzymatic inhibition (e.g., CYP450 assays) and correlate with steric/electronic parameters (LogP, Taft constants). Molecular docking predicts binding interactions .

Q. What experimental approaches elucidate the nitrile group’s reactivity under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.